molecular formula C16H24N2O2 B152957 tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate CAS No. 99735-30-5

tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate

Cat. No.: B152957
CAS No.: 99735-30-5
M. Wt: 276.37 g/mol
InChI Key: PHOIDJGLYWEUEK-UHFFFAOYSA-N
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Description

tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate is a heterocyclic organic compound with the molecular formula C16H24N2O2. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate can be synthesized through various methods. One common approach involves the reaction of N-tert-butyloxycarbonylasparagine with benzyl bromide in the presence of cesium carbonate. This reaction typically occurs under mild conditions and yields the desired product with high purity.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives.

Mechanism of Action

The mechanism of action of tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. This interaction often leads to changes in biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate is unique due to its specific combination of a benzyl group and a tert-butoxycarbonyl-protected amine. This structure imparts distinct reactivity and stability, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

tert-butyl N-(1-benzylpyrrolidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)17-14-9-10-18(12-14)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOIDJGLYWEUEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20912515
Record name tert-Butyl hydrogen (1-benzylpyrrolidin-3-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20912515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99735-30-5
Record name tert-Butyl hydrogen (1-benzylpyrrolidin-3-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20912515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

1-benzylpyrrolidin-4-ylamine (10 g, 57 mmol) was dissolved in 3M sodium hydroxide aqueous solution (21 ml) and t-butanol (114 ml) in a 500 ml vessel, and t-butyl-dicarbonate ((t-Boc)2O; 13.07 g, 59.9 mmol) wad added thereto while stirring. The resulting mixture was reacted at room temperature for 12 hrs, extracted with ethyl acetate twice. The organic layer was separated, washed with 0.1N hydrochloric acid solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue thus obtained was subjected to a silica gel column chromatography to obtain 15.25 g of the title compound as a white solid (yield 97%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
114 mL
Type
reactant
Reaction Step Two
Name
t-butyl-dicarbonate
Quantity
13.07 g
Type
reactant
Reaction Step Two
Yield
97%

Synthesis routes and methods II

Procedure details

1-benzylpyrrolidin-3-ylamine (10 g, 57 mmol) was dissolved in 3M aqueous sodium hydroxide solution (21 ml) and t-butanol (114 ml) in a 500 ml vessel, and t-butyl-dicarbonate ((t-Boc)2O; 13.07 g, 59.9 mmol) was added thereto while stirring. The resulting mixture was reacted for 12 hrs. After the completion of the reaction, the reaction product was extracted with ethyl acetate twice. The organic layer was separated, washed with 0.1N hydrochloric acid solution and brine in order, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue thus obtained was subjected to a silica gel column chromatography to obtain 15.25 g of the title compound as a white solid (yield 97%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
114 mL
Type
reactant
Reaction Step Two
Name
t-butyl-dicarbonate
Quantity
13.07 g
Type
reactant
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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